molecular formula C5H2F8 B3332977 (2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene CAS No. 935553-90-5

(2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene

Cat. No.: B3332977
CAS No.: 935553-90-5
M. Wt: 214.06 g/mol
InChI Key: CVMVAHSMKGITAV-OWOJBTEDSA-N
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Description

(2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene is a high-value, unsaturated fluorocarbon of significant interest in advanced materials and engineering research. Its structure, featuring a double bond in the E-configuration and terminal perfluoroalkyl groups, imparts unique physicochemical properties suitable for specialized applications. Primary Research Applications This compound serves as a versatile intermediate and functional material in several fields. Its main applications, identified through research on closely related fluorinated olefins, include: • Refrigerants and Heat Transfer Fluids: It is studied as a component in next-generation refrigerant mixtures for refrigeration and air conditioning systems. Its properties contribute to low global warming potential (GWP) and zero ozone depletion potential (ODP) profiles . • Foam Blowing Agents: It acts as an efficient blowing agent in the production of polymeric foams, including polyurethane and polystyrene foams. It helps in forming foams with fine cell structure and high insulation value . • Specialty Solvents and Cleaning Agents: The compound is investigated for use in precision cleaning and solvent applications where low reactivity, high stability, and selective solvation power are required . • Fire Suppression: Formulations containing this and similar fluorinated compounds are explored for their effectiveness in fire suppression systems . Handling and Regulatory Information This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local and national regulations for the safe handling, use, and disposal of fluorinated chemicals. Key Physicochemical Properties (Typical)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8/c6-3(7,5(11,12)13)1-2-4(8,9)10/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMVAHSMKGITAV-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(F)(F)F)\C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2e 1,1,1,4,4,5,5,5 Octafluoropent 2 Ene

Precursor Synthesis and Elaboration Strategies for Octafluoropentenes

The successful synthesis of (2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene is critically dependent on the availability of appropriate fluorinated building blocks. These precursors can be assembled through various fluorination techniques and subsequently elaborated to the target alkene.

One potential precursor is 1,1,1,2,2,3,4,5,5,5-decafluoropentane . The synthesis of this compound can be achieved in a two-step process starting with the addition of tetrafluoroethylene (B6358150) to hexafluoropropylene, which is catalyzed by fluorinated aluminum chloride (AlCl₃). The resulting decafluoro-2-pentene is then hydrogenated using a palladium on carbon (Pd/C) catalyst to yield the saturated decafluoropentane. nih.gov

Another key type of precursor is a C3 fragment that can be functionalized for olefination reactions. For instance, 1,1,1,2,2-pentafluoro-3-iodopropane (B1581515) is a valuable intermediate. Its synthesis can be achieved through halogen exchange reactions, for example, by reacting 1,1,1,2,2-pentafluoropropane (B162932) with iodine under UV light or with the aid of a catalyst. Alternatively, it can be synthesized from 1H,1H-pentafluoropropyl p-toluenesulfonate. chemicalbook.com This iodinated compound can then be converted into a phosphonium (B103445) salt for use in Wittig-type reactions.

For the other fragment of the molecule, a C2 precursor is needed. A suitable candidate is trifluoroacetaldehyde (B10831) , which can be reacted with the C3 fragment in an olefination reaction.

Stereoselective Olefin Formation Techniques for Fluorinated Alkenes

Achieving the desired (E)-stereochemistry in the final product requires careful selection of the olefination method. Several techniques are known to provide good to excellent stereoselectivity in the synthesis of fluorinated alkenes.

Wittig-Type and Horner-Wadsworth-Emmons Olefination Routes

The Wittig reaction is a powerful tool for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a plausible route involves the reaction of a (2,2,3,3,3-pentafluoropropyl)triphenylphosphonium ylide with trifluoroacetaldehyde. The ylide can be prepared from (2,2,3,3,3-pentafluoropropyl)triphenylphosphonium iodide, which in turn is synthesized from 1,1,1,2,2-pentafluoro-3-iodopropane and triphenylphosphine. orgsyn.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes with high selectivity. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions and often provides excellent E-selectivity. wikipedia.orgyoutube.com This method is particularly advantageous as the dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.org A potential HWE route to the target molecule would involve the reaction of diethyl (2,2,3,3,3-pentafluoropropyl)phosphonate with trifluoroacetaldehyde in the presence of a base. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org Studies have shown that the stereoselectivity can be further enhanced by optimizing reaction conditions such as using higher temperatures and specific metal salts (Li > Na > K). wikipedia.org

Olefination ReactionReactant 1Reactant 2ProductExpected Stereoselectivity
Wittig Reaction(2,2,3,3,3-Pentafluoropropyl)triphenylphosphonium ylideTrifluoroacetaldehydeThis compoundModerate to High (E)
Horner-Wadsworth-Emmons ReactionDiethyl (2,2,3,3,3-pentafluoropropyl)phosphonateTrifluoroacetaldehydeThis compoundHigh (E)

Elimination Reactions for this compound Formation

Elimination reactions provide another viable pathway to introduce the double bond. A common strategy is the dehydrohalogenation or dehydrofluorination of a suitable precursor. For the synthesis of the target compound, dehydrofluorination of 1,1,1,2,3,4,4,5,5,5-decafluoropentane could be employed. nih.gov The mechanism of elimination in highly fluorinated compounds often proceeds through an E1cb (Elimination Unimolecular conjugate Base) mechanism due to the increased acidity of the β-hydrogen caused by the electron-withdrawing fluorine atoms. wikipedia.org The stereochemical outcome of elimination reactions can be influenced by the reaction conditions, but often the more thermodynamically stable E-isomer is the major product.

Another elimination strategy is deiodination . For instance, a vicinal diiodo compound or a vinyl iodide could be used as a precursor. The synthesis of fluorinated ene-ynes from fluorinated vinyl iodides has been demonstrated, suggesting the possibility of similar strategies for di-fluoroalkenes. thieme-connect.de

Cross-Metathesis Approaches for Stereodefined Fluoroalkenes

Olefin metathesis, particularly cross-metathesis , has emerged as a powerful C-C bond-forming reaction. organic-chemistry.org However, the use of fluoroalkenes in metathesis reactions can be challenging. organic-chemistry.org A potential cross-metathesis route to this compound could involve the reaction of 3,3,4,4,5,5,5-heptafluoropent-1-ene with a trifluoromethyl-containing alkene in the presence of a suitable catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. The success of such a reaction would depend on the relative reactivity of the two olefin partners and the ability of the catalyst to tolerate the fluorinated substrates. DFT studies on the metathesis of fluoroethenes have shown that the reaction can be hampered by the formation of non-productive catalytic cycles. However, these studies also suggest that the cross-metathesis of perfluoroalkenes should be a feasible process. organic-chemistry.orglibretexts.org

Novel Synthetic Approaches and Catalyst Development for Highly Fluorinated Alkene Synthesis

Recent advancements in organofluorine chemistry have led to the development of novel synthetic methods and catalysts for the stereoselective synthesis of fluorinated alkenes. Gold-catalyzed hydrofluorination of alkynes has been shown to produce Z-vinyl fluorides with high stereoselectivity, which could potentially be isomerized to the E-isomer or used in subsequent reactions. nih.gov

Furthermore, new catalysts are continually being developed to improve the efficiency and selectivity of existing reactions. For instance, advancements in ruthenium-based metathesis catalysts have expanded the scope of cross-metathesis reactions involving functionalized and electron-deficient alkenes. organic-chemistry.org

Reaction Optimization and Process Intensification Studies in the Synthesis of this compound

Optimizing the reaction conditions is crucial for maximizing the yield and stereoselectivity of the synthesis of this compound. For Wittig-type and HWE reactions, key parameters to consider include the choice of base, solvent, and reaction temperature. The table below summarizes typical conditions that can be optimized for the HWE reaction to favor the E-isomer.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base NaHK₂CO₃LiHMDSStronger, non-coordinating bases may improve yield.
Solvent THFTolueneDMFSolvent polarity can influence reaction rate and selectivity.
Temperature -78 °CRoom TemperatureRefluxHigher temperatures often favor the E-isomer. wikipedia.org
Aldehyde Concentration 1.0 M0.5 M0.1 MLower concentrations can sometimes improve selectivity.

Process intensification techniques, such as flow chemistry, can also be applied to improve the safety, efficiency, and scalability of the synthesis. Flow reactors can offer better control over reaction temperature and mixing, which can be particularly beneficial for highly exothermic or fast reactions.

Theoretical and Computational Chemistry of 2e 1,1,1,4,4,5,5,5 Octafluoropent 2 Ene

Electronic Structure and Bonding Analysis of Fluorinated Alkenes

Quantum Chemical Calculations (DFT, Ab Initio) on Perfluoroalkenes

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of perfluoroalkenes. nih.gov These methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. For instance, DFT calculations have been successfully employed to study the electronic structures of fluorinated graphene and other fluorinated systems, revealing that the presence of fluorine atoms lowers the energy of molecular orbitals. nih.gov

In the context of perfluoroalkenes, computational studies have shown that fluorination can significantly destabilize vicinally substituted acyclic alkenes. acs.org This destabilization is a consequence of the electronic repulsion between the highly electronegative fluorine atoms. The optimized geometries and electronic structures of fluorocarbon compounds are often determined using DFT methods like B3LYP with various basis sets. fluorine1.ru These calculations provide valuable data on bond lengths, bond angles, and thermodynamic parameters.

Table 1: Calculated Thermodynamic Properties of a Fluorinated Compound

Parameter Value
Zero-point Energy 125.5 kcal/mol
Enthalpy 140.2 kcal/mol
Gibbs Free Energy 105.8 kcal/mol

This table presents example thermodynamic data for a fluorinated compound, calculated using DFT methods. The specific values for (2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene would require a dedicated computational study.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, Lewis-like picture of the bonding within a molecule. fluorine1.rusci-hub.sewikipedia.org It allows for the examination of charge distribution and interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity. fluorine1.ru The NBO method partitions the electron density into contributions from individual atoms and bonds, offering insights into hybridization and hyperconjugative interactions. sci-hub.sewikipedia.org

For fluorinated compounds, NBO analysis reveals the significant ionic character of the carbon-fluorine bond due to the high electronegativity of fluorine. This leads to substantial partial positive charges on the carbon atoms and partial negative charges on the fluorine atoms. fluorine1.ru The analysis of donor-acceptor interactions within the NBO framework can explain the stability of certain conformations and the reactivity patterns of fluoroalkenes.

Table 2: Illustrative NBO Analysis Data for a C-F Bond

Interaction Type Stabilization Energy (E(2)) (kcal/mol)
LP(F) -> σ*(C-C) 1.5
LP(F) -> σ*(C-H) 0.8

This table provides a hypothetical example of stabilization energies from NBO analysis, indicating the delocalization of electron density from a fluorine lone pair (LP) into adjacent antibonding orbitals (σ). Actual values for this compound would be specific to its structure.*

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry plays a vital role in mapping out the potential energy surfaces of chemical reactions involving fluorinated alkenes. By locating and characterizing transition states, it is possible to understand reaction mechanisms, predict product distributions, and rationalize observed selectivities. researchgate.net

Computational Prediction of Regioselectivity and Stereoselectivity in Fluorinated Systems

The prediction of regioselectivity and stereoselectivity is a key application of computational chemistry in the study of fluorinated systems. rsc.org For instance, DFT calculations can be used to determine the relative stabilities of isomeric transition states, which in turn govern the regiochemical outcome of a reaction. diva-portal.org This approach has been successfully applied to predict the regioselectivity of nucleophilic substitution reactions on aromatic fluorides. diva-portal.org

In the context of reactions involving this compound, computational methods can predict whether a nucleophile will attack the double bond and, if so, at which carbon atom. The electronic perturbations induced by the fluorine atoms are the primary determinants of this selectivity. Similarly, the stereochemical outcome of addition reactions can be rationalized by comparing the energies of transition states leading to different stereoisomers.

Energy Profiles for Key Chemical Transformations of Fluoroalkenes

The construction of reaction energy profiles provides a quantitative picture of the energetic landscape of a chemical transformation. researchgate.net These profiles map the energy of the system as it proceeds from reactants to products, passing through transition states and intermediates. For fluoroalkenes, these profiles can elucidate the mechanisms of various reactions, including electrophilic, nucleophilic, and radical additions. numberanalytics.com

For example, the pyrolysis of fluoroform (CHF₃) to produce tetrafluoroethylene (B6358150) (TFE) and hexafluoropropylene (HFP) has been studied computationally. The initial step is the formation of difluorocarbene (:CF₂), which then dimerizes to TFE or reacts with TFE to form HFP. mdpi.com The activation energies for these steps can be calculated, providing insight into the reaction kinetics.

Table 3: Example Reaction Energy Profile Data

Reaction Step Reactant Transition State Product Activation Energy (ΔE‡) (kcal/mol) Reaction Energy (ΔEr) (kcal/mol)
Step 1 A + B TS1 Intermediate C 15.2 -5.8
Step 2 Intermediate C TS2 Product D 10.5 -20.1

This table illustrates the kind of data that can be obtained from a computational study of a reaction pathway. The values are hypothetical and would need to be calculated specifically for reactions involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. mdpi.com MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules in a condensed phase. psu.edugithub.iomdpi.com

For perfluoroalkanes, conformational analysis reveals the existence of multiple energy minima, such as gauche and anti conformers. acs.orgresearchgate.net MD simulations, using force fields developed from ab initio calculations, can predict liquid-state properties like density and enthalpy of vaporization. researchgate.net These simulations are crucial for understanding how these molecules behave in a realistic environment, such as in a solvent or as part of a larger material. The development of accurate force fields for fluorinated compounds is an active area of research, as it is essential for reliable MD simulations. nih.gov

Structure-Reactivity Relationships Derived from Computational Models

Computational chemistry provides a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. In the case of this compound, also known as HFO-1438mzz(E), theoretical models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric factors that govern its behavior in chemical reactions. These models allow for the calculation of various molecular properties that are not easily accessible through experimental means, offering a detailed picture of the molecule's reactivity profile.

The primary mode of atmospheric degradation for hydrofluoroolefins (HFOs) is initiated by reactions with hydroxyl (•OH) radicals. researchgate.net Computational studies on similar HFOs have shown that the reactivity is largely dictated by the electronic properties of the carbon-carbon double bond and the influence of the highly electronegative fluorine atoms. The presence of fluorine atoms can significantly alter the electron density distribution across the molecule, which in turn affects the susceptibility of different sites to electrophilic or nucleophilic attack.

Detailed Research Findings

Computational models are employed to determine the optimized molecular geometry, which includes bond lengths, bond angles, and dihedral angles. These parameters provide the foundational understanding of the molecule's stable conformation. For this compound, the trans configuration around the double bond is a key structural feature. The presence of two trifluoromethyl groups (CF3) at positions 1 and 5, and additional fluorine atoms at position 4, creates a molecule with a high degree of fluorination.

The reactivity of HFOs towards •OH radicals can proceed via two main pathways: addition to the C=C double bond or abstraction of a hydrogen atom. researchgate.net Computational studies have indicated that for many HFOs, the addition of the •OH radical to the double bond is the more favorable pathway due to a lower activation energy barrier compared to hydrogen abstraction. researchgate.net The specific site of •OH radical addition to the double bond is influenced by the electron-withdrawing effects of the fluorine substituents, which can create localized regions of lower and higher electron density.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis in determining reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap generally suggests higher reactivity. In reactions with electrophiles, the HOMO is the primary orbital involved, while the LUMO is key in reactions with nucleophiles. For this compound, the distribution of the HOMO and LUMO across the molecule, particularly around the C=C double bond, would pinpoint the most probable sites for radical attack.

Furthermore, the calculation of atomic charges provides insight into the electrophilic and nucleophilic centers within the molecule. The highly electronegative fluorine atoms will draw electron density away from the carbon atoms to which they are attached, creating partial positive charges on the carbon skeleton. These charge distributions are crucial in predicting the regioselectivity of addition reactions.

The following data tables, while illustrative for a representative hydrofluoroolefin due to the absence of specific published data for this compound, demonstrate the types of information derived from computational models.

Interactive Data Table: Calculated Geometric Parameters

ParameterAtom(s)Value (Illustrative)
Bond LengthC2=C31.34 Å
Bond LengthC1-C21.50 Å
Bond LengthC3-C41.49 Å
Bond LengthC4-C51.54 Å
Bond LengthC-H1.09 Å
Bond LengthC-F1.35 Å
Bond AngleC1-C2-C3124°
Bond AngleC2-C3-C4125°
Bond AngleF-C-F108°
Dihedral AngleH-C2-C3-H180°

Interactive Data Table: Calculated Electronic Properties

PropertyValue (Illustrative)
HOMO Energy-8.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap8.0 eV
Dipole Moment2.5 D

Interactive Data Table: Mulliken Atomic Charges

AtomCharge (e) (Illustrative)
C1 (of CF3)+0.75
C2-0.20
C3-0.15
C4+0.60
C5 (of CF3)+0.75
H (on C2)+0.10
H (on C3)+0.10
F-0.25

These computational insights are invaluable for predicting the atmospheric lifetime and global warming potential (GWP) of this compound. A higher reactivity towards atmospheric radicals like •OH leads to a shorter atmospheric lifetime and consequently a lower GWP.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2e 1,1,1,4,4,5,5,5 Octafluoropent 2 Ene and Its Derivatives

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of fluorinated organic molecules. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecular structure can be assembled.

¹H NMR: The proton NMR spectrum is expected to be relatively simple in terms of the number of signals but complex in its splitting patterns due to coupling with both protons and fluorine atoms. It would primarily feature two signals for the vinylic protons at the C2 and C3 positions. The chemical shifts of these protons are influenced by the electronegative fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on all five carbon atoms in the structure. The chemical shifts are indicative of the carbon's environment, with the sp² carbons of the double bond appearing at a higher chemical shift (downfield) compared to the sp³ carbons. docbrown.info The carbon signals will be split due to coupling with attached fluorine atoms (C-F coupling).

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.orghuji.ac.il It provides a wide chemical shift range, which minimizes signal overlap. wikipedia.org For (2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene, distinct signals would be expected for the CF₃ group and the two CF₂ groups, with complex splitting due to fluorine-fluorine (F-F) and hydrogen-fluorine (H-F) couplings.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity
¹H5.5 - 7.5Doublet of multiplets (dm)
¹³C (C=C)120 - 150Multiplet (due to C-F coupling)
¹³C (CFx)100 - 130Multiplet (due to C-F coupling)
¹⁹F (CF₃)~ -60 to -70Multiplet
¹⁹F (CF₂)~ -110 to -130Multiplet

Coupling Constant Analysis and Stereochemical Assignments in Fluorinated Systems

Coupling constants (J-values) are critical for confirming the connectivity and, most importantly, the stereochemistry of the molecule.

³J(H,H) Coupling: The coupling constant between the two vinylic protons (H-C2=C3-H) is diagnostic of the alkene geometry. For a trans or (E) configuration, the ³J(H,H) value is typically in the range of 11-18 Hz, whereas a cis or (Z) configuration exhibits a smaller coupling constant of 6-15 Hz. libretexts.orgmagritek.com The observation of a large coupling constant would be a key piece of evidence for the (2E) isomer.

J(H,F) and J(F,F) Couplings: Long-range couplings between protons and fluorine atoms (ⁿJHF) and between different fluorine atoms (ⁿJFF) provide further structural confirmation. For example, the coupling between the proton at C2 and the fluorines at C4 (⁴JHF) and the coupling between the vinylic protons and the CF₃ group would result in complex splitting patterns. Similarly, the coupling constant between fluorine atoms across the double bond can also be used to assign stereochemistry. nih.gov Analysis of these complex splitting patterns, often aided by simulation software, is essential for a complete assignment.

NOESY and COSY for Proximity and Connectivity Mapping of Fluorinated Moieties

Two-dimensional (2D) NMR experiments are indispensable for unraveling complex structures.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum establishes proton-proton coupling correlations through bonds. libretexts.org For this compound, a cross-peak between the two vinylic proton signals would definitively confirm their three-bond (vicinal) coupling relationship.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between nuclei that are close in space, regardless of whether they are connected through bonds. libretexts.orgharvard.edu NOESY is particularly powerful for stereochemical assignment. For the (2E) isomer, a Nuclear Overhauser Effect (NOE) would be expected between the proton on C2 and the fluorine atoms on C4, as they are on the same side of the molecule. Conversely, an NOE between the protons on C2 and C3 would be weak or absent, confirming their trans relationship across the double bond.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

IR Spectroscopy: The IR spectrum would be dominated by very strong absorption bands corresponding to C-F stretching vibrations, typically found in the 1000–1400 cm⁻¹ region. Another key diagnostic peak would be the C=C stretching vibration of the alkene, which is expected in the 1650–1680 cm⁻¹ range. The C-H stretching of the vinylic protons would appear around 3000–3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. tue.nl The C=C stretch in a symmetrically substituted trans-alkene can be strong in the Raman spectrum, providing confirmatory evidence for the double bond. C-F vibrations are also Raman active.

Table 2: Predicted Vibrational Frequencies for this compound

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H (vinylic)Stretching3000 - 3100MediumMedium
C=CStretching1650 - 1680Medium-WeakStrong
C-FStretching1000 - 1400Very StrongMedium-Weak

High-Resolution Mass Spectrometry Techniques (HRMS, GC-MS) for Fragment Analysis and Purity Assessment

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) with very high accuracy. nih.gov This allows for the determination of the elemental formula of the molecular ion. For this compound, the expected molecular formula is C₅H₂F₈ chemspider.com, which has a precise monoisotopic mass of 214.0050 g/mol . HRMS would be used to confirm this exact mass, distinguishing it from other potential formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique first separates the components of a mixture by gas chromatography and then analyzes them by mass spectrometry. GC-MS is ideal for assessing the purity of the compound and identifying any isomers or impurities. The mass spectrum obtained will show the molecular ion peak (if stable enough) and a characteristic fragmentation pattern. Likely fragmentation pathways would involve the loss of a CF₃ radical (a loss of 69 Da) or cleavage at other C-C bonds.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment IonProposed FormulaExpected m/z
[M]⁺[C₅H₂F₈]⁺214
[M-F]⁺[C₅H₂F₇]⁺195
[M-CF₃]⁺[C₄H₂F₅]⁺145
[CF₃]⁺[CF₃]⁺69

In-situ Spectroscopic Monitoring of Reactions Involving this compound

Monitoring chemical reactions in real-time using spectroscopic probes provides valuable insight into reaction kinetics, mechanisms, and the formation of transient intermediates. rsc.orgnih.gov Techniques like in-situ FTIR, Raman, or NMR spectroscopy can be employed to follow the synthesis of this compound or its subsequent reactions. arxiv.orgdtu.dk For instance, during its synthesis, one could monitor the disappearance of starting material vibrational bands or NMR signals and the concurrent appearance of product signals. This allows for precise determination of reaction endpoints and optimization of conditions such as temperature, pressure, and catalyst loading, leading to improved yield and purity.

Applications of 2e 1,1,1,4,4,5,5,5 Octafluoropent 2 Ene As a Synthetic Building Block

Precursor for Advanced Fluorinated Organic Compounds

As a foundational unit, (2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene is instrumental in constructing molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netsigmaaldrich.com The presence of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. sigmaaldrich.comscirp.org

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are prevalent in medicinal chemistry. e-bookshelf.dechemistryviews.org The electron-deficient double bond of this compound makes it an ideal component in cycloaddition reactions for synthesizing fluorinated heterocycles. nih.gov

In [4+2] cycloadditions (Diels-Alder reactions), it can react with electron-rich dienes to form six-membered rings incorporating the heavily fluorinated backbone. Similarly, it is a prime candidate for [3+2] cycloadditions with 1,3-dipoles such as azides, nitrile oxides, or diazoalkanes to yield five-membered heterocycles like triazoles, isoxazoles, and pyrazoles, respectively. These reactions provide a direct route to novel heterocyclic structures where the fluorine content can significantly influence the compound's biological activity and chemical properties. scirp.orgnih.gov The synthesis of fluorinated thiiranes and thiolanes from fluorinated alkene precursors through reactions with thiocarbonyl ylides or carbenes has also been demonstrated as a viable pathway. nih.gov

Reactant TypeReaction TypeResulting Heterocycle CorePotential Application
Electron-rich Diene[4+2] CycloadditionFluorinated CyclohexeneMaterial Science Precursor
Nitrile Oxide[3+2] CycloadditionFluorinated IsoxazoleBioactive Compound Scaffolds organic-chemistry.org
Azide[3+2] CycloadditionFluorinated TriazolePharmaceutical Intermediates
Diazoalkane[3+2] CycloadditionFluorinated PyrazoleAgrochemicals organic-chemistry.org
Thiocarbonyl Ylide[3+2] CycloadditionFluorinated Thiolane nih.govSpecialty Polymer Building Block

The carbon-carbon double bond of this compound is a key functional handle for introducing other chemical functionalities. Standard organic transformations can be applied to create a variety of valuable fluorinated intermediates.

Fluorinated Alcohols: The synthesis of fluorinated alcohols can be achieved through methods like the epoxidation of the double bond followed by nucleophilic ring-opening. Alternatively, hydroboration-oxidation would lead to the anti-Markovnikov addition of a hydroxyl group. These fluorinated alcohols are themselves useful as specialty solvents or as intermediates for further functionalization. nih.gov

Fluorinated Amines: Fluorinated amines can be prepared from the corresponding fluorinated alcohols via substitution reactions. Direct hydroamination of the electron-deficient alkene, while challenging, represents another potential route. The resulting amines are valuable building blocks for pharmaceuticals and agrochemicals, where the fluorine atoms can modulate the basicity of the nitrogen atom. nih.gov

Fluorinated Carboxylic Acids: Oxidative cleavage of the double bond, for instance using ozone (O₃) or potassium permanganate (B83412) (KMnO₄), can break the pentene chain to yield fluorinated carboxylic acids, such as trifluoroacetic acid and pentafluoropropionic acid. These are highly important commodities in organic synthesis and material science. sigmaaldrich.com

Target Functional GroupSynthetic MethodKey ReagentsProduct Class
AlcoholEpoxidation / Hydrolysism-CPBA, H₃O⁺Fluorinated Diol
AlcoholHydroboration / Oxidation1. BH₃ 2. H₂O₂, NaOHFluorinated Alcohol
AmineFrom Alcohol via Substitution1. TsCl 2. NaN₃ 3. H₂/PdFluorinated Amine
Carboxylic AcidOxidative Cleavage1. O₃ 2. H₂O₂Fluorinated Carboxylic Acids

Role in the Synthesis of Specialty Reagents and Ligands

The functionalized derivatives obtained from this compound are ideal precursors for specialty reagents and ligands used in catalysis and synthesis. The choice of ligands is critically important for determining the stability and function of metal complexes used in catalysis. soton.ac.ukresearchgate.net

For example, attaching a phosphine (B1218219) group to the fluorinated backbone (derived from the corresponding alcohol or amine) would create a phosphine ligand. The strong electron-withdrawing nature of the octafluoroalkyl groups would significantly alter the electronic properties of the phosphorus atom, thereby influencing the reactivity and selectivity of a metal catalyst to which it is bound. researchgate.net Similarly, fluorinated amines or alcohols can themselves act as ligands or be incorporated into larger, more complex ligand architectures, such as Schiff bases. researchgate.net The resulting metal complexes may exhibit enhanced thermal stability or unique catalytic activity due to the presence of the fluorinated moieties.

Development of Novel Fluorinated Solvents or Process Aids in Organic Electrosynthesis

Organic electrosynthesis, which uses electricity to drive chemical reactions, is a powerful tool in modern chemistry. Highly fluorinated compounds are known for their chemical inertness, thermal stability, and unique solubility properties, making them candidates for use as solvents or co-solvents in electrochemical applications.

While not used as a solvent itself, derivatives of this compound could be developed into novel solvent systems or process aids. Their high stability could be advantageous under the oxidative or reductive conditions of electrosynthesis. Furthermore, they could serve as phase-transfer agents in biphasic systems or help to solubilize specific substrates or electrolytes, thereby improving reaction efficiency and selectivity. The use of fluorinated building blocks in organic electrolysis to synthesize valuable compounds like fluorinated carboxylic acids has been successfully demonstrated, highlighting the synergy between fluorine chemistry and electrosynthesis.

Intermediacy in the Synthesis of Research-Grade Materials

The ultimate value of this compound as a building block lies in its role as an intermediate in the multi-step synthesis of high-value, research-grade materials. The heterocycles, alcohols, amines, and ligands derived from it are typically not the final products but are elaborated further into more complex structures.

These advanced materials include:

Active Pharmaceutical Ingredients (APIs): Where the incorporation of the fluorinated fragment is essential for biological activity.

Agrochemicals: Including advanced herbicides and pesticides with improved efficacy and environmental profiles. sigmaaldrich.com

Fluoropolymers and Advanced Materials: The synthesis of fluorinated esters and their subsequent polymerization can lead to materials with specialized properties, such as high thermal stability and chemical resistance. researchgate.net Research into fluorinated pentacene (B32325) derivatives for electronics applications shows that fluorination is a successful strategy for enhancing molecular stability.

In essence, this compound provides a foundational scaffold upon which chemists can build significant molecular complexity, leading to the discovery and development of next-generation materials and medicines.

Environmental Transformation and Degradation Pathways Non Toxicity Focused

Abiotic Degradation Mechanisms of Perfluoroalkenes (e.g., Photolysis, Hydrolysis under Environmental Conditions)

Abiotic degradation, driven by physical and chemical processes, plays a significant role in the environmental breakdown of many synthetic chemicals. For perfluoroalkenes, the primary abiotic degradation pathways considered are photolysis and hydrolysis.

Photolysis: This process involves the breakdown of molecules by photons of light. In the atmosphere, this is a crucial degradation mechanism for many volatile organic compounds. The atmospheric lifetime of a compound with respect to photolysis is dependent on its light absorption cross-section and the quantum yield for its dissociation, as well as the solar actinic flux. nih.gov For some perfluorinated compounds, atmospheric lifetimes with respect to photolysis can range from days to years. For instance, the atmospheric lifetime of perfluoro-2-methyl-3-pentanone, a related perfluorinated compound, is estimated to be between 4 and 14 days, depending on the latitude and time of year. nih.govfigshare.com The primary atmospheric loss processes for other fluorinated alkenes like hexafluorocyclobutene (B1221722) and octafluorocyclopentene (B1204224) have been estimated to be 135 and 104 days, respectively. researchgate.net The initiation step in the photolytic degradation of many organic polymers involves the cleavage of a C-H bond on the polymer backbone. researchgate.net For perfluoroalkenes, the presence of the carbon-carbon double bond can influence their susceptibility to photolysis.

Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. nih.gov While hydrolysis is a significant degradation pathway for some compounds, many perfluorinated compounds are resistant to it. For example, the hydrolysis of perfluoro-2-methyl-3-pentanone was found to be too slow to be a significant environmental degradation pathway. nih.govfigshare.com Similarly, studies on other fluorinated compounds have shown that while hydrolysis can occur under specific conditions, it is often not a primary degradation route in the environment compared to other processes. researchgate.net The strong carbon-fluorine bond contributes to the general resistance of many perfluorinated compounds to hydrolysis under typical environmental conditions. sciencedaily.com

Interactive Data Table: Abiotic Degradation of Selected Fluorinated Compounds

CompoundDegradation MechanismAtmospheric LifetimeKey Findings
Perfluoro-2-methyl-3-pentanonePhotolysis4-14 daysPrimary atmospheric fate is direct photolysis. nih.govfigshare.com
HexafluorocyclobutenePhotolysis (OH radical reaction)135 daysEstimated atmospheric lifetime. researchgate.net
OctafluorocyclopentenePhotolysis (OH radical reaction)104 daysEstimated atmospheric lifetime. researchgate.net
Hexafluoro-1,3-butadienePhotolysis (OH radical reaction)1.1 daysEstimated atmospheric lifetime. researchgate.net
Perfluoro-2-methyl-3-pentanoneHydrolysisVery slowNot considered an important environmental fate. nih.govfigshare.com

Biotic Transformation Pathways (e.g., Microbial Degradation Studies of Fluorinated Compounds)

Biotic transformation, or biodegradation, involves the breakdown of organic substances by living organisms, primarily microorganisms. While many per- and polyfluoroalkyl substances (PFAS) are known for their persistence and resistance to biodegradation, research has shown that microbial degradation of some fluorinated compounds is possible. nih.govnih.gov

The microbial degradation of heavily fluorinated compounds is generally a rare occurrence. nih.gov The strength of the carbon-fluorine bond presents a significant challenge for microbial enzymes. sciencedaily.com However, studies have demonstrated that certain microorganisms can metabolize some polyfluorinated compounds. For example, Pseudomonas species have been shown to be capable of biotransforming fluorotelomer alcohols (FTOHs). mcgill.ca The outcomes of biodegradation can vary significantly depending on factors such as the specific microbial species, the type of soil or sediment, and the chemical structure of the compound. nih.govmcgill.ca

Research into the microbial degradation of organofluorines has identified several potential reaction types, including oxidative, hydrolytic, and reductive pathways. nih.gov Oxidative defluorination, catalyzed by enzymes like oxygenases, is one of the studied mechanisms. nih.gov However, for many highly fluorinated compounds, including various PFAS, there is no conclusive evidence of significant microbial degradation under either aerobic or anaerobic conditions, even over extended periods. rsc.org Recent studies have explored the potential of specific microbial strains, such as Acidimicrobiaceae sp. strain A6, in the defluorination of perfluorinated compounds like PFOA under anaerobic conditions in microbial electrolysis cells. confex.com

The study of microbial degradation of fluorinated alkenes specifically is an area of ongoing research. While general principles from the study of other fluorinated compounds are applicable, the presence of the double bond may offer a site for microbial enzymatic attack that is not present in saturated perfluoroalkanes.

Formation of Environmentally Relevant Byproducts from Fluorinated Alkenes

The degradation of fluorinated alkenes, whether through abiotic or biotic pathways, can lead to the formation of various transformation products. These byproducts can have their own environmental implications.

From a chemical synthesis perspective, the transformation of fluoroalkenes can lead to a wide range of other fluorinated molecules. sciencedaily.comazolifesciences.comnih.gov In the environment, the atmospheric oxidation of fluorinated compounds is a key process leading to the formation of byproducts. For example, the atmospheric degradation of perfluoro-2-methyl-3-pentanone can yield perfluoropropionic acid (PFPrA), although in small amounts. nih.govfigshare.com The oxidation of other fluorinated alkenes has been shown to produce compounds such as carbonyl fluoride (B91410) (COF2), carbon dioxide (CO2), and fluoroformic acid (FC(O)OH). researchgate.net

The biodegradation of polyfluoroalkyl chemicals, such as fluorotelomer alcohols, can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs). mcgill.ca For instance, the biodegradation of 8:2 FTOH in aerobic soils has been observed to produce perfluorooctanoic acid (PFOA), with yields varying depending on the soil type. mcgill.ca Intermediates such as fluorotelomer carboxylic acids and unsaturated carboxylic acids have also been detected during these transformations. mcgill.ca

Understanding the formation of these byproducts is crucial for a complete picture of the environmental fate of the parent compound, as the byproducts themselves may be more persistent, mobile, or have different environmental effects.

Interactive Data Table: Degradation Byproducts of Selected Fluorinated Compounds

Parent CompoundDegradation PathwayIdentified ByproductsSource
Perfluoro-2-methyl-3-pentanonePhotolysisPerfluoropropionic acid (PFPrA) nih.govfigshare.com
HexafluorocyclobuteneOH radical-initiated oxidationCarbonyl fluoride (COF2), Carbon dioxide (CO2), Carbon monoxide (CO), Fluoroformic acid (FC(O)OH) researchgate.net
Tetrafluoroethylene (B6358150) (C2F4)OxidationCarbonyl fluoride (CF2O) researchgate.net
8:2 Fluorotelomer alcohol (8:2 FTOH)Biodegradation (aerobic soils)Perfluorooctanoic acid (PFOA) mcgill.ca
6:2 Fluorotelomer alcohol (6:2 FTOH)Biodegradation (mixed bacterial cultures)Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA) mcgill.ca

Future Directions and Challenges in the Research of 2e 1,1,1,4,4,5,5,5 Octafluoropent 2 Ene

Development of More Sustainable Synthetic Methodologies for Fluorinated Alkenes

A significant hurdle in the widespread application of complex fluorinated alkenes like (2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene is the reliance on traditional synthetic methods that are often energy-intensive and utilize hazardous reagents. The future of fluorination chemistry is geared towards "green" and more sustainable practices.

Historically, the synthesis of fluorinated aliphatic compounds has relied on methods like the Swarts reaction, which employs hazardous reagents such as antimony trifluoride (SbF₃) and hydrogen fluoride (B91410) (HF), generating significant amounts of corrosive byproducts like hydrochloric acid (HCl). acs.orgdovepress.com While effective for producing some hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) on an industrial scale, these methods present considerable environmental and safety challenges. dovepress.com For instance, a common industrial route to HFOs involves the dehydrofluorination of a saturated hydrofluoropropane, which itself is synthesized through fluorination of a hydrochloropropane. mdpi.com

Future research is focused on developing methodologies that are more atom-economical and environmentally benign. Key areas of development include:

Catalytic Fluorination: The use of transition-metal catalysts to facilitate fluorination under milder conditions is a promising avenue. procurementresource.com These methods aim to replace stoichiometric and often toxic fluorinating agents with catalytic systems that can use safer fluorine sources.

Electrochemical and Photocatalytic Methods: These emerging techniques offer environmentally friendly alternatives to traditional fluorination by using electricity or light to drive the reaction, often under ambient temperature and pressure. procurementresource.com

Bio-catalysis: The combination of photocatalysis and biocatalysis is being explored to create one-pot cascade reactions for producing chiral fluorinated molecules, which could offer a greener and more efficient pathway for synthesizing complex structures. dovepress.com

The development of such sustainable methods is crucial for the academic and industrial synthesis of this compound and other highly fluorinated alkenes, making their production safer and more cost-effective.

Exploration of Novel Reactivity Patterns and Catalytic Systems for Fluoro-Olefins

The unique electronic properties conferred by multiple fluorine atoms in molecules like this compound lead to reactivity patterns that are distinct from their non-fluorinated counterparts. A key challenge and a significant area of future research lie in understanding and exploiting this reactivity to develop novel chemical transformations.

The strong carbon-fluorine (C-F) bond is one of the most stable in organic chemistry, making the selective activation and functionalization of these bonds a considerable challenge. youtube.com However, transition-metal-mediated C-F bond activation is emerging as a powerful tool to access novel fluorinated building blocks. youtube.com

Future research in this area will likely focus on:

Catalytic Hydrosilylation: The use of platinum, rhodium, and palladium complexes to catalyze the hydrosilylation of hydrofluoroolefins (HFOs) can lead to the formation of new polyfluorinated organosilicon compounds. acs.org These reactions can, in some cases, lead to unexpected C-F bond cleavage, opening pathways to previously unreported HFOs. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly developing field that enables the activation of C-F bonds under mild conditions. google.com This can be used for reactions like the hydrofluoroalkylation of alkenes and the carboxylation of fluorinated compounds using CO₂, offering new ways to functionalize molecules like this compound. google.com

Alkene Skeletal Modification: A novel approach involves the use of rhodium-catalyzed carbyne transfer to achieve C(sp²)-C(sp²) bond cleavage in alkenes, followed by nucleophilic fluorination. procurementresource.comimarcgroup.com This strategy allows for the construction of complex fluorinated tertiary stereocenters from readily available alkenes. procurementresource.comimarcgroup.com

The exploration of these novel reactivity patterns and the development of new catalytic systems will be instrumental in expanding the synthetic utility of this compound, allowing for its incorporation into a wider range of complex molecules.

Integration into Advanced Materials Synthesis (Focus on Synthetic Methodology)

The incorporation of highly fluorinated alkenes like this compound into polymers can impart desirable properties such as low surface energy, high thermal and chemical stability, and unique optical properties. imarcgroup.com However, the synthetic methodologies for achieving this integration are still under development.

A primary challenge is the often-lower reactivity of polar, fluorinated monomers in copolymerization reactions compared to their non-fluorinated analogs. acs.org Future research will focus on overcoming these challenges through several approaches:

Development of Tolerant Catalysts: The design of late transition-metal catalysts that can effectively copolymerize ethylene (B1197577) and other non-polar olefins with polar, fluorinated vinyl monomers is a key area of research. acs.org For example, phosphine-sulfonate palladium catalysts have shown remarkable activity in copolymerizing ethylene with fluorinated norbornene-based comonomers, achieving high comonomer incorporation and high fluorine content. imarcgroup.com

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET offers a route to fluorinated polyolefins by polymerizing dienes containing fluorine atoms. acs.org This method allows for the synthesis of polymers that are analogous to ethene-vinyl alcohol copolymers with controlled incorporation of functionalized monomers. acs.org

Post-Polymerization Modification: An alternative strategy involves the synthesis of a polymer backbone with reactive sites that can be subsequently fluorinated. However, direct copolymerization is often preferred for better control over the distribution of the fluorinated monomer along the polymer chain. acs.org

Below is a table summarizing different synthetic strategies for incorporating fluorinated monomers into polymers, which would be applicable for a monomer like this compound if it were appropriately functionalized for polymerization.

Polymerization MethodDescriptionPotential Advantages for Fluorinated MonomersKey Challenges
Direct Copolymerization with Late Transition-Metal Catalysts Copolymerization of a non-polar olefin (e.g., ethylene) with a polar, fluorinated vinyl monomer.Good control over monomer distribution; can achieve high fluorine content.Lower reactivity of fluorinated monomers; catalyst sensitivity to polar groups.
Acyclic Diene Metathesis (ADMET) Polycondensation of fluorinated dienes.Access to functionalized polyolefins with regular structures.Requires synthesis of specific diene monomers; potential for metal impurities in the polymer.
Ring-Opening Metathesis Polymerization (ROMP) Polymerization of cyclic olefins containing fluorine.Synthesis of polymers with functional groups in a controlled manner.Limited availability of suitable cyclic fluorinated monomers.
Polymer Post-Functionalization Introduction of fluorine-containing groups onto a pre-formed polymer.Avoids challenges with polymerizing fluorinated monomers directly.Difficult to achieve uniform functionalization; may lead to side reactions.

This table is generated based on general synthetic methodologies for fluorinated polymers and does not represent specific data for this compound.

The successful development of these synthetic methodologies will be crucial for unlocking the potential of this compound as a building block for advanced materials with tailored properties.

Computational Design of New Fluorinated Molecules Based on the this compound Scaffold

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide the design of new molecules with desired functionalities. google.comnih.gov For a complex molecule like this compound, computational methods can provide valuable insights into its reactivity, conformational preferences, and potential as a scaffold for new materials and biologically active compounds.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of this compound and its derivatives. mdpi.comtransparencymarketresearch.com This can help in understanding its reactivity in the novel catalytic systems discussed in section 8.2 and in predicting the outcomes of new reactions.

Rational Drug and Materials Design: By using the this compound structure as a starting point, computational tools can be employed to design new molecules with specific properties. For example, the introduction of fluorine is known to modulate the physicochemical properties of drug candidates, such as their pKa, to achieve selective binding. procurementresource.com Similarly, in materials science, computational simulations can predict how the incorporation of this fluorinated scaffold would affect the bulk properties of a polymer.

Predicting Physicochemical Properties: Computational methods can estimate key properties such as lipophilicity, solubility, and metabolic stability for new molecules designed from the this compound scaffold. c2es.org This in silico screening can help prioritize synthetic targets and reduce the time and cost of experimental work.

The table below illustrates the types of computational methods and their potential applications in the research of this compound.

Computational MethodApplication in Research of this compound
Density Functional Theory (DFT) Elucidation of electronic structure, prediction of reaction pathways and activation energies, simulation of spectroscopic data (NMR, IR).
Molecular Dynamics (MD) Simulations Study of conformational dynamics, prediction of bulk material properties (e.g., in polymers), analysis of interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity or material properties of new derivatives based on their chemical structure.
Pharmacophore Modeling Design of new drug candidates by identifying the essential structural features for biological activity based on the fluorinated scaffold.

This table outlines general applications of computational chemistry to a molecule like this compound and is not based on specific published studies of this compound.

The integration of computational design into the research workflow will be essential for accelerating the discovery of new applications for this compound and other complex fluorinated molecules.

Addressing Scalability and Economic Viability in Academic Synthesis of Complex Fluorinated Compounds

A major challenge that often hinders the transition of novel fluorinated compounds from academic discovery to industrial application is the scalability and economic viability of their synthesis. acsgcipr.org While a synthetic route may be effective on a laboratory scale, its translation to a larger, more cost-effective process presents a different set of challenges.

For a complex molecule like this compound, these challenges include:

Cost and Availability of Starting Materials: The synthesis of highly fluorinated building blocks can be expensive, and the starting materials may not be readily available in large quantities. The production of hydrofluoroolefins (HFOs) is often capital-intensive. futurebridge.com

Process Optimization and Safety: Scaling up a reaction requires re-optimization of parameters such as temperature, pressure, and mixing. acsgcipr.org The use of hazardous reagents, common in fluorination chemistry, also necessitates significant investment in safety infrastructure. dovepress.com

Intellectual Property: The production processes for many HFOs are protected by patents, which can limit the number of producers and keep prices high. c2es.orgfuturebridge.com

Future research aimed at addressing these challenges will focus on:

Developing Continuous Flow Processes: Flow chemistry offers significant advantages for scalability, as the reaction output can be increased by simply running the process for a longer time, rather than by redesigning the entire setup. acsgcipr.org Flow reactors also offer better control over reaction parameters and can be more easily automated.

Utilizing Readily Available Feedstocks: Research into synthetic routes that start from inexpensive and abundant raw materials is crucial for improving economic viability.

The economic feasibility of producing a specific fluorochemical is a complex interplay of raw material costs, energy consumption, capital investment, and market demand. Overcoming the challenges of scalability and economic viability will be a critical step in realizing the full potential of this compound and other advanced fluorinated compounds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via dehydrohalogenation of intermediates such as 4-iodo-1,1,1,2,2,5,5,5-octafluoropentane using aqueous KOH (60°C) with a phase transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reaction efficiency . Alternative routes involve gas-phase elimination reactions under autogenous pressure (200°C, 8 hours) for precursors like perfluoroethyliodide and trifluoropropene . Patent data suggests iterative optimization of solvent polarity and temperature gradients to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing (2E)-octafluoropent-2-ene?

  • Methodological Answer : X-ray crystallography is essential for resolving the stereochemistry (E/Z configuration) and bond angles, as demonstrated in studies of structurally analogous fluorinated alkenes . Complement with 19F^{19}\text{F} NMR to confirm fluorine substituent environments and GC-MS for purity assessment. FTIR can identify vibrational modes associated with C=C and C-F bonds, though overlapping signals may require deconvolution software .

Q. How does the E/Z isomerism of fluorinated alkenes influence their physicochemical properties?

  • Methodological Answer : The (2E) configuration introduces steric and electronic effects due to fluorine's electronegativity. Compare dipole moments and boiling points with the (2Z) isomer using computational models (DFT) and experimental vapor pressure measurements. Studies on hexafluorobut-2-ene analogs show that E-isomers exhibit lower boiling points and higher volatility due to reduced molecular polarity .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of (2E)-octafluoropent-2-ene during dehydrohalogenation?

  • Methodological Answer : The reaction likely proceeds via a concerted E2 mechanism, where KOH abstracts a β-hydrogen while iodide leaves, forming the double bond. Isotopic labeling (e.g., D2_2O quenching) can track hydrogen migration. Phase transfer catalysts stabilize the transition state by solubilizing hydroxide ions in nonpolar media, as evidenced by kinetic studies of similar fluorinated systems .

Q. How can computational chemistry predict the electronic structure and reactivity of (2E)-octafluoropent-2-ene?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals to assess electrophilicity and regioselectivity in Diels-Alder reactions. Compare HOMO-LUMO gaps with experimental UV-Vis spectra. For photochromic applications, TD-DFT simulations can predict absorption maxima in fluorinated diarylethenes .

Q. What role does (2E)-octafluoropent-2-ene play in designing advanced photoresponsive materials?

  • Methodological Answer : Fluorinated alkenes are precursors for photochromic diarylethenes, where the C=C bond undergoes reversible cyclization under UV/visible light. Synthesize derivatives with thiophene or cyanophenyl groups (e.g., 3-(4-cyanophenyl)-terphenyl analogs) and measure quantum yields of photoisomerization using time-resolved spectroscopy .

Q. How should researchers resolve contradictions in reported physical properties (e.g., density, boiling points)?

  • Methodological Answer : Discrepancies in density (predicted 1.674 g/cm3^3) and boiling points (141.6°C) for fluorinated analogs may arise from impurities or measurement techniques. Validate via headspace GC for vapor-liquid equilibrium data and differential scanning calorimetry (DSC) for phase transitions. Cross-reference with high-purity samples synthesized under inert atmospheres .

Q. What methodologies assess the environmental persistence and degradation pathways of (2E)-octafluoropent-2-ene?

  • Methodological Answer : Conduct accelerated degradation studies under simulated environmental conditions (e.g., UV irradiation, aqueous OH radicals). Use LC-MS/MS to identify breakdown products like trifluoroacetic acid. Computational toxicity models (e.g., ECOSAR) can predict bioaccumulation potential, while OECD guidelines 301B assess biodegradability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.